molecular formula C11H24N2 B2900200 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine CAS No. 1305570-18-6

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine

Cat. No. B2900200
CAS RN: 1305570-18-6
M. Wt: 184.327
InChI Key: KJWVEEVWXKJISA-UHFFFAOYSA-N
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Description

“2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C11H24N2 . It has a molecular weight of 184.32 . The compound is also known as "4-Piperidinemethanamine, 1-methyl-N-(2-methylpropyl)-" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Advantages and Limitations for Lab Experiments

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability.

Future Directions

There are several future directions for the study of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine, including its potential use in the treatment of various neurological and psychiatric disorders, its potential for the development of new drugs, and its potential for the study of dopamine function in the brain. Some of the future directions for the study of this compound include the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of addiction and depression, and the study of its effects on dopamine function in the brain.
Conclusion:
This compound, or this compound, is a selective dopamine reuptake inhibitor that has potential applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the selective inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This compound has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability. Further research into the potential applications of this compound could lead to the development of new drugs and a better understanding of dopamine function in the brain.

Synthesis Methods

The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine involves the reaction of 2-methylpropan-1-amine and 1-methylpiperidin-4-ylmethanol in the presence of a catalyst such as palladium on carbon. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified through crystallization.

Scientific Research Applications

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function, mood, and motivation. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase the levels of dopamine in the brain, which is depleted in this disorder.

Safety and Hazards

The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVEEVWXKJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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